Technical Whitepaper: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
Technical Whitepaper: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
A Strategic Building Block for Fluorinated Pharmaceuticals
Part 1: Executive Summary
In the landscape of modern medicinal chemistry, the trifluoromethyl (
This guide dissects the technical utility of this compound, moving beyond basic properties to explore its synthesis via Sonogashira coupling, its controlled deprotection strategies, and its role as a precursor for "Click" chemistry and conjugated material synthesis.
Part 2: Chemical Identity & Physical Profile
Compound: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Synonyms: acetylene; TMS-4-CF3-phenylacetylene CAS Number: 40230-95-3[1][2][3]
| Property | Specification | Context for Researchers |
| Molecular Formula | Useful for high-resolution mass spec calibration. | |
| Molecular Weight | 242.31 g/mol | Stoichiometric calculations. |
| Physical State | Liquid / Low-melting solid | Density is 1.029 g/mL at 25 °C; handle as a liquid in most protocols. |
| Boiling Point | 80 °C @ 0.1 mmHg | Volatile under high vacuum; avoid prolonged rotavap at high temp. |
| Refractive Index | Purity check metric. | |
| Solubility | Organics (THF, DCM, Hexane) | Immiscible with water; requires anhydrous conditions for coupling. |
Part 3: Core Synthesis (The "Build")
The most robust route to this compound is the Sonogashira Cross-Coupling of 1-iodo-4-(trifluoromethyl)benzene with trimethylsilylacetylene (TMSA). The presence of the electron-withdrawing
Protocol: Palladium-Catalyzed Sonogashira Coupling
Objective: Synthesis of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene with >90% yield.
Reagents:
-
1-Iodo-4-(trifluoromethyl)benzene (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Co-Catalyst: CuI (1-3 mol%)
-
Base/Solvent: Triethylamine (
) or THF/ (1:1)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon or Nitrogen (
). Oxygen is the enemy of the catalytic cycle (promotes homocoupling of alkyne). -
Solvent Degassing: Sparge anhydrous triethylamine (
) with Argon for 20 minutes. -
Reagent Loading: Add the aryl iodide,
, and CuI to the flask. -
Addition: Add the degassed solvent followed by the dropwise addition of TMSA via syringe.
-
Note: The reaction is often exothermic. If scaling >5g, use a water bath to maintain RT.
-
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (Hexane/EtOAc).[4][5] The
group accelerates the reaction; heating (40–60 °C) is only necessary if conversion stalls. -
Workup: Filter the suspension through a pad of Celite to remove Pd/Cu salts. Wash the pad with
. -
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 100% Hexanes). The product is non-polar and elutes quickly.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the role of the
Figure 1: The Sonogashira catalytic cycle. The electron-withdrawing
Part 4: Reactivity & Deprotection (The "Unlock")
The trimethylsilyl (TMS) group acts as a "mask" for the terminal alkyne. Removal of this group (desilylation) reveals 4-(trifluoromethyl)phenylacetylene , a reactive scaffold for "Click" chemistry (CuAAC) or a second Sonogashira coupling to form unsymmetrical diarylalkynes.
Deprotection Protocols
| Method | Reagents | Conditions | Pros/Cons |
| Mild Base (Standard) | RT, 1 hr | Best for most cases. High yield, cheap. Avoids fluoride waste. | |
| Fluoride (Rapid) | TBAF, THF | 0 °C to RT | Very fast. Hard to remove TBAF byproducts; basicity can cause side reactions. |
| Silver (Specialized) | Aqueous/Organic | Used if subsequent reaction requires Ag-acetylide intermediate. |
Protocol: Base-Mediated Methanolysis
-
Dissolve 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene in MeOH/DCM (2:1).
-
Add
(1.5 equiv). -
Stir at RT for 30–60 mins. Monitor by TLC (Product is slightly more polar than starting material).
-
Aqueous workup (Water/DCM extraction) yields the terminal alkyne quantitatively.
Strategic Divergence Workflow
Once deprotected, the terminal alkyne serves as a "warhead" for various drug discovery applications.
Figure 2: Divergent synthesis pathways. The TMS-protected compound is a shelf-stable precursor to the volatile and reactive terminal alkyne.
Part 5: Applications in Drug Discovery
1. Bioisosteric Modulation:
The
2. Linker Chemistry: The alkyne moiety provides a rigid, linear spacer. In PROTAC (Proteolysis Targeting Chimera) design, rigid linkers are often required to orient the E3 ligase and the target protein correctly. This compound allows for the installation of a rigid phenyl-alkyne linker with a solubility-enhancing fluoride motif.
3. 1,2,3-Triazole Synthesis: Post-deprotection, the alkyne reacts with azides to form 1,2,3-triazoles. These rings are non-classical bioisosteres of amide bonds, offering resistance to hydrolysis.
Part 6: Safety & Handling
-
Hazards: Flammable liquid (H226). Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store in a cool, dry place. While the TMS group adds stability, alkynes can polymerize over long periods or upon exposure to light/heat. Re-test purity if stored >6 months.
-
Waste: Segregate halogenated organic waste. Palladium and Copper catalysts must be disposed of as heavy metal waste.
Part 7: References
-
Sigma-Aldrich. Product Specification: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene.[2]Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link
-
Wang, L., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes. Journal of Organic Chemistry.[6][7] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
ChemScene. Safety Data Sheet (SDS): 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene.[3]Link[2][3]
Sources
- 1. scbt.com [scbt.com]
- 2. 1-[(三甲基硅基)乙炔基]-4-(三氟甲基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
